molecular formula C13H10N2 B15245194 2-(4-(Pyridin-2-yl)phenyl)acetonitrile

2-(4-(Pyridin-2-yl)phenyl)acetonitrile

Cat. No.: B15245194
M. Wt: 194.23 g/mol
InChI Key: RUZNIAXYNYUMMU-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-2-yl)phenyl)acetonitrile is an organic compound with the molecular formula C13H10N2 It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyridin-2-yl)phenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridin-4-yl)acetic ester. This reaction typically involves decarboxylation followed by the addition of lithium chloride in dimethyl sulfoxide at elevated temperatures (100-160°C) for 90-180 minutes . The reaction mixture is then poured into water, and the resulting solid is filtered and dried to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyridin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(4-(Pyridin-2-yl)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of advanced materials and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets. The pyridine and phenyl rings allow for π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)acetonitrile: Similar structure but lacks the phenyl group.

    2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar structure but with a different substitution pattern on the pyridine ring.

    4-(4-(Cyanomethyl)phenyl)pyridine: Similar structure but with a different arrangement of the nitrile group.

Uniqueness

2-(4-(Pyridin-2-yl)phenyl)acetonitrile is unique due to the specific arrangement of the pyridine and phenyl rings, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-pyridin-2-ylphenyl)acetonitrile

InChI

InChI=1S/C13H10N2/c14-9-8-11-4-6-12(7-5-11)13-3-1-2-10-15-13/h1-7,10H,8H2

InChI Key

RUZNIAXYNYUMMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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